
Jentadueto
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linagliptin mixture with metformin is a fixed combination of linagliptin plus metformin for the treatment of type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
Efficacy in Glycemic Control
Clinical trials have demonstrated that Jentadueto effectively reduces hemoglobin A1c (HbA1c) levels. In a pivotal study involving drug-naïve patients, this compound resulted in:
- Placebo-corrected reductions in HbA1c : Up to 1.7% after 24 weeks of treatment .
- Patient Population : The study included 791 participants with insufficient glycemic control, randomized into multiple treatment arms .
Safety Profile
The safety profile of this compound has been evaluated through various clinical trials. Key findings include:
- Adverse Effects : Common side effects include gastrointestinal disturbances such as nausea and diarrhea. The risk of hypoglycemia was found to be lower compared to other antidiabetic medications .
- Long-term Use : Longitudinal studies indicate that this compound maintains glycemic control without significant weight gain or increased risk of cardiovascular events .
Pediatric Applications
A notable case study was conducted under the DINAMO study, which assessed the safety and efficacy of linagliptin in pediatric patients aged 10 years and older. However, the results did not demonstrate sufficient effectiveness for expanding indications to this age group .
In-Vitro-In-Vivo Relationship Studies
Research has established an in-vitro-in-vivo relationship for this compound tablets. This involves:
- Dissolution Studies : Various models were employed to correlate in-vitro dissolution profiles with in-vivo plasma concentration data.
- Findings : The Weibull model was used to analyze the dissolution data, confirming that the pharmacokinetic profiles align with clinical efficacy outcomes observed in trials .
Comparative Efficacy
A comparative analysis of this compound against its individual components (linagliptin and metformin) showed that:
Treatment | HbA1c Reduction (%) | Weight Change (kg) | Hypoglycemia Risk |
---|---|---|---|
This compound | -1.7 | No significant change | Lower than placebo |
Linagliptin + Metformin | Varies | Varies | Higher than this compound |
Eigenschaften
CAS-Nummer |
1198772-26-7 |
---|---|
Molekularformel |
C29H39N13O2 |
Molekulargewicht |
601.72 |
IUPAC-Name |
1-carbamimidamido-N,N-dimethylmethanimidamide; 8-((3R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2.C4H11N5/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20;1-9(2)4(7)8-3(5)6/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3;1-2H3,(H5,5,6,7,8)/t17-;/m1./s1 |
InChI-Schlüssel |
JQFLARMXIDCGKG-UNTBIKODSA-N |
SMILES |
CC#CCn(c12)c(N3CCC[C@@H](N)C3)nc1n(C)c(=O)n(Cc(nc4C)nc5c4cccc5)c2=O.CN(C(NC(N)=N)=N)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Linagliptin mixture with metformin; Jentadueto; Jentadueto Xr; Linagliptin / metformin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.